(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[23]hexane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of the amine group with the fluorenylmethoxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24)/t18-/m0/s1 |
InChI Key |
CWAUVTWRMYDOOU-SFHVURJKSA-N |
Isomeric SMILES |
C1CC12CN([C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.